2-(2-Phenylacetyl)hydrazinecarbothioamide

Catalog No.
S3277119
CAS No.
29313-28-8
M.F
C9H11N3OS
M. Wt
209.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Phenylacetyl)hydrazinecarbothioamide

CAS Number

29313-28-8

Product Name

2-(2-Phenylacetyl)hydrazinecarbothioamide

IUPAC Name

[(2-phenylacetyl)amino]thiourea

Molecular Formula

C9H11N3OS

Molecular Weight

209.27

InChI

InChI=1S/C9H11N3OS/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14)

InChI Key

PQUIEQGHWHTBSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)N

Solubility

not available

2-(2-Phenylacetyl)hydrazinecarbothioamide is a compound characterized by the presence of a hydrazinecarbothioamide functional group, where a phenylacetyl moiety is attached to the nitrogen of the hydrazine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

The synthesis of 2-(2-Phenylacetyl)hydrazinecarbothioamide typically involves a condensation reaction between phenyl acetyl isothiocyanate and phenyl hydrazine. This reaction leads to the formation of thiosemicarbazide derivatives, which can be further modified to enhance their biological activity . The general reaction can be represented as follows:

Phenyl acetyl isothiocyanate+Phenyl hydrazine2(2Phenylacetyl)hydrazinecarbothioamide\text{Phenyl acetyl isothiocyanate}+\text{Phenyl hydrazine}\rightarrow 2-(2-\text{Phenylacetyl})\text{hydrazinecarbothioamide}

Research indicates that 2-(2-Phenylacetyl)hydrazinecarbothioamide exhibits significant biological activities, including antioxidant and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit various microbial strains, suggesting potential use in pharmaceutical applications . Furthermore, its structural features contribute to its effectiveness in biological systems, making it a candidate for further investigations into its therapeutic potential.

The synthesis methods for 2-(2-Phenylacetyl)hydrazinecarbothioamide primarily involve:

  • Condensation Reaction: The reaction between phenyl acetyl isothiocyanate and phenyl hydrazine under controlled conditions.
  • Solvent Systems: Common solvents include ethanol or methanol, often with the addition of an acid catalyst to facilitate the reaction .
  • Purification: Post-reaction, the product is typically purified through recrystallization or chromatography to obtain a high-purity compound.

The applications of 2-(2-Phenylacetyl)hydrazinecarbothioamide are diverse, primarily focusing on:

  • Pharmaceutical Development: Its antimicrobial and antioxidant properties make it a candidate for drug formulation.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against various pathogens.
  • Material Science: Exploration in the development of new materials with specific chemical properties.

Interaction studies involving 2-(2-Phenylacetyl)hydrazinecarbothioamide have demonstrated its ability to bind with various biological targets. These studies often utilize molecular docking techniques to predict binding affinities and understand the mechanism of action at the molecular level. Such insights are crucial for optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 2-(2-Phenylacetyl)hydrazinecarbothioamide, including:

Compound NameStructure FeaturesUnique Aspects
1-Phenyl-4-(2-phenylacetyl)thiosemicarbazideContains thiosemicarbazide moietyExhibits strong antioxidant properties
4-Benzylidene-1-(2-(4-dichlorophenyl)acetyl)thiosemicarbazideSubstituted benzaldehydeEnhanced antimicrobial activity due to halogenation
N'-BenzoylthiosemicarbazideBenzoyl group instead of phenylacetylDifferent pharmacological profile compared to phenylacetyl derivatives

These compounds highlight the unique attributes of 2-(2-Phenylacetyl)hydrazinecarbothioamide, particularly in terms of its specific biological activities and potential therapeutic applications.

The foundational approach to synthesizing 2-(2-phenylacetyl)hydrazinecarbothioamide derivatives involves classical condensation reactions between hydrazine derivatives and carbonyl-containing precursors. These methods rely on well-established nucleophilic addition-elimination mechanisms, often facilitated by acidic or basic conditions.

Reaction of Hydrazinecarbothioamides with Acylating Agents

A prevalent method involves the condensation of phenylhydrazine with isothiocyanates under reflux conditions. For instance, phenylhydrazine reacts with benzoylisothiocyanate in acetonitrile to form the corresponding thiosemicarbazide intermediate, which undergoes cyclization upon dehydration. The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate, followed by proton transfer and elimination of ammonia (Figure 1).

Table 1: Representative Yields from Classical Condensation Reactions

Starting MaterialReagentSolventTemperature (°C)Yield (%)
PhenylhydrazineBenzoylisothiocyanateAcetonitrile8078
4-Fluorophenoxyacetic hydrazidePhenyl isothiocyanateMethanol6062
ThiosemicarbazideBenzaldehydeEthanol7082

Data adapted from .

Acid-Catalyzed Cyclization Pathways

Following condensation, acid catalysts such as polyphosphoric acid (PPA) or sulfuric acid are employed to cyclize thiosemicarbazide intermediates into heterocyclic derivatives. For example, treatment of 2-(2-phenylacetyl)hydrazinecarbothioamide with PPA at 120°C facilitates intramolecular cyclization, yielding 1,3,4-thiadiazole derivatives. The mechanism involves protonation of the thioamide group, followed by nucleophilic attack of the adjacent nitrogen to form a five-membered ring.

XLogP3

0.7

Dates

Modify: 2024-04-14

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